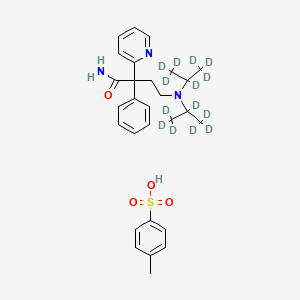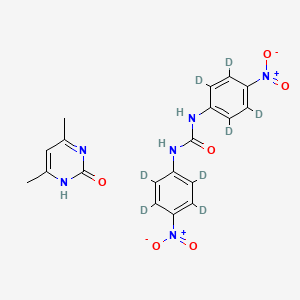
Topoisomerase IV inhibitor 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topoisomerase IV inhibitor 2 is a chemical compound that targets and inhibits the activity of topoisomerase IV, an essential enzyme involved in DNA replication, transcription, and other DNA-associated processes. Topoisomerase IV plays a crucial role in managing DNA topology by eliminating DNA entanglements that occur during DNA replication. Inhibiting this enzyme can disrupt bacterial cell division, making topoisomerase IV inhibitors valuable in antimicrobial and anticancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase IV inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may include:
Formation of Core Structure: The core structure of the inhibitor is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups to enhance the compound’s activity and selectivity.
Final Coupling Reactions: The final product is obtained by coupling the core structure with specific side chains or substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Common techniques include:
Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.
Chromatography: Employed for purification and isolation of the final product.
Quality Control: Analytical techniques such as HPLC and NMR are used to verify the purity and structure of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Topoisomerase IV inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Topoisomerase IV inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and enzyme inhibition mechanisms.
Biology: Investigates the role of topoisomerase IV in cellular processes and DNA replication.
Medicine: Explored as a potential antimicrobial and anticancer agent due to its ability to disrupt bacterial cell division and inhibit cancer cell proliferation.
Industry: Utilized in the development of new therapeutic agents and drug discovery
Mecanismo De Acción
Topoisomerase IV inhibitor 2 exerts its effects by binding to the topoisomerase IV enzyme and preventing it from performing its normal functions. The compound interferes with the enzyme’s ability to cleave and re-ligate DNA strands, leading to the accumulation of DNA breaks and ultimately causing cell death. The molecular targets and pathways involved include the DNA cleavage-rejoining core and the ATPase domain of the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Quinolones: A class of antibiotics that also target topoisomerase IV and DNA gyrase.
Coumarins: Inhibit topoisomerase IV by binding to the enzyme’s active site.
Fluoroquinolones: Enhanced derivatives of quinolones with improved activity and selectivity.
Uniqueness
Topoisomerase IV inhibitor 2 is unique due to its specific binding affinity and selectivity for topoisomerase IV. Unlike other inhibitors, it may exhibit lower cytotoxicity and reduced side effects, making it a promising candidate for therapeutic development .
Propiedades
Fórmula molecular |
C33H30FN7O6S |
|---|---|
Peso molecular |
671.7 g/mol |
Nombre IUPAC |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-[2-oxo-2-[4-(quinoxalin-2-ylsulfamoyl)anilino]ethyl]piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C33H30FN7O6S/c34-25-15-23-28(41(21-7-8-21)18-24(32(23)43)33(44)45)16-29(25)40-13-11-39(12-14-40)19-31(42)36-20-5-9-22(10-6-20)48(46,47)38-30-17-35-26-3-1-2-4-27(26)37-30/h1-6,9-10,15-18,21H,7-8,11-14,19H2,(H,36,42)(H,37,38)(H,44,45) |
Clave InChI |
CLAOMDJUURAQOM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)CC(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=NC7=CC=CC=C7N=C6)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


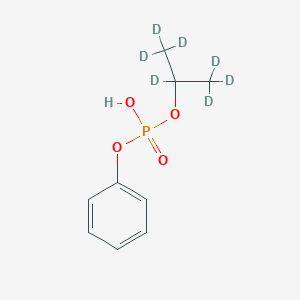
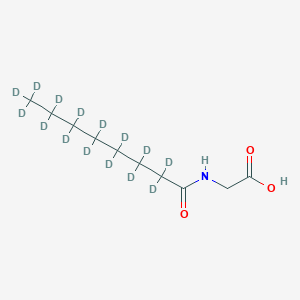
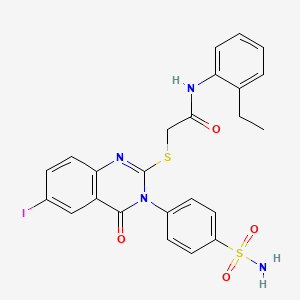
![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
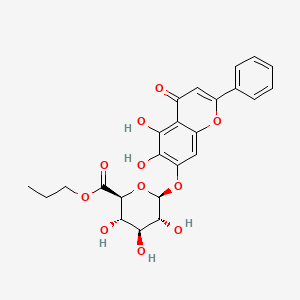
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
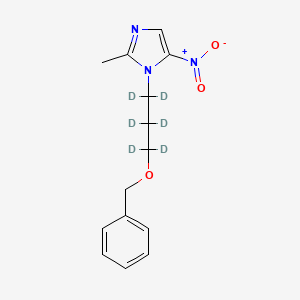


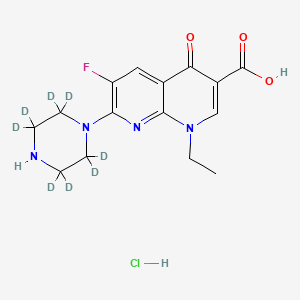
![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
